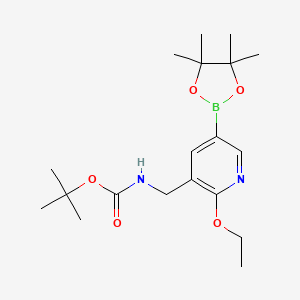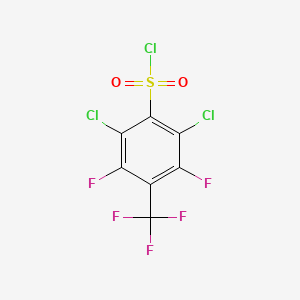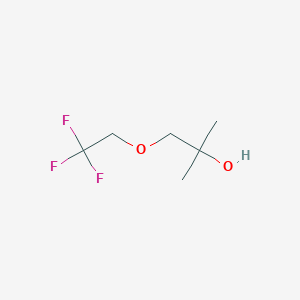![molecular formula C9H16F5NO2 B6323157 2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98% CAS No. 1274892-18-0](/img/structure/B6323157.png)
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine (98%) is an organic compound with a wide variety of applications in scientific research. It is a colorless liquid with a boiling point of 113°C and a melting point of -23°C. The compound is a derivative of ethylamine and contains five fluorine atoms in the pentafluoropentoxy group. It is a versatile compound with a variety of uses in the laboratory, including synthesis and biological research.
Applications De Recherche Scientifique
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine has a wide range of applications in scientific research. The compound is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. It is also used as a solvent in organic synthesis and as a reagent in organic reactions. The compound is also used in the synthesis of polymers and in the production of nanomaterials.
Mécanisme D'action
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine is an organic compound with a wide variety of applications in scientific research. It is a colorless liquid with a boiling point of 113°C and a melting point of -23°C. The compound is a derivative of ethylamine and contains five fluorine atoms in the pentafluoropentoxy group. It is a versatile compound with a variety of uses in the laboratory, including synthesis and biological research.
Biochemical and Physiological Effects
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine is a versatile compound with a variety of applications in the laboratory. The compound is not known to have any biochemical or physiological effects in humans. However, it has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
Avantages Et Limitations Des Expériences En Laboratoire
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine has a number of advantages when used in laboratory experiments. The compound is relatively non-toxic and has a low boiling point, making it easy to handle and store. It is also a versatile compound, with a wide range of applications in organic synthesis and biological research. However, the compound is relatively expensive and is not readily available in large quantities.
Orientations Futures
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine has a wide range of potential applications in the laboratory. The compound could be used in the synthesis of new pharmaceuticals, pesticides, and dyes. It could also be used in the synthesis of polymers and in the production of nanomaterials. Additionally, the compound could be used to study the mechanisms of action of various drugs and to develop new antimicrobial agents. Finally, the compound could be used in the development of new materials for use in medical and industrial applications.
Méthodes De Synthèse
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine can be synthesized using an aldol condensation reaction. The reaction is performed using ethylamine and pentafluoropentanal as the reactants. The aldol condensation is catalyzed by a base such as potassium carbonate, and the reaction is performed under acidic conditions. The reaction produces a diol with two hydroxy groups, which is then converted to the desired compound using a catalytic hydrogenation reaction.
Propriétés
IUPAC Name |
2-[2-(4,4,5,5,5-pentafluoropentoxy)ethoxy]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F5NO2/c10-8(11,9(12,13)14)2-1-4-16-6-7-17-5-3-15/h1-7,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSLJASEFZERBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)COCCOCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4,4,5,5,5-Pentafluoropentoxy)ethoxy]ethylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B6323106.png)
![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)



![(E)-3-(Dimethylamino)-1-(3-imidazo[1,2-a]pyridyl)-2-propen-1-one](/img/structure/B6323145.png)

